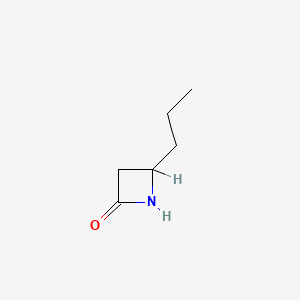
2-Azetidinone, 4-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidinones, including 4-propyl-2-azetidinone, often involves Lewis acid-mediated reactions or other novel synthetic approaches. For example, a class of 4-(2-oxoethylidene)azetidin-2-ones, which are closely related to 4-propyl-2-azetidinone, can be synthesized by a Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones, leading to C-3- and C-4-substituted derivatives depending on the starting materials (Cainelli et al., 2003).
Molecular Structure Analysis
The molecular structure of azetidinones, including 4-propyl-2-azetidinone, is characterized by the presence of a four-membered lactam ring. This ring structure imparts significant strain, influencing the chemical reactivity and physical properties of these compounds. The molecular structure can be further analyzed through techniques like VT NMR spectroscopy and X-ray crystallography, as demonstrated in the synthesis and analysis of related azetidinones (Cainelli et al., 2003).
Chemical Reactions and Properties
Azetidinones, including 4-propyl derivatives, undergo various chemical reactions, leveraging their strained ring system. They can participate in ring-opening reactions, serve as intermediates in the synthesis of more complex molecules, and undergo transformations such as Baeyer-Villiger oxidations (Laurent et al., 2004). The unique reactivity of azetidinones is also exploited in rearrangement reactions to produce cyclic enaminones and other valuable synthetic intermediates (Alcaide et al., 2000).
Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
A study by Rosenblum et al. (2000) involved the synthesis of 3-Arylpropenyl and 3-Arylpropynyl 2-azetidinones, aiming to evaluate their effectiveness as cholesterol absorption inhibitors. This research highlighted the potential of these compounds in controlling cholesterol levels, an essential factor in managing cardiovascular diseases. The synthesis process utilized palladium-catalyzed arylation, showcasing a novel approach to creating compounds with significant biological activity Rosenblum et al., 2000.
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, investigating their potential as antidepressant and nootropic agents. This research underscores the versatility of 2-azetidinone derivatives in contributing to mental health therapies by providing a foundation for developing new treatments for depression and cognitive impairments Thomas et al., 2016.
Antibacterial and Antifungal Activities
Samadhiya et al. (2013) synthesized azetidinone derivatives of 2-amino-5-nitrothiazole to study their medicinal importance, including antibacterial, antifungal, and antitubercular activities. The findings from this study suggest that 2-azetidinone derivatives can be potent agents against a range of microbial infections, highlighting their potential in developing new antibiotics Samadhiya et al., 2013.
Broad Pharmacological Activities
Mehta et al. (2010) provided a comprehensive review of the pharmacological profile of 2-azetidinones, detailing their antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral activities, among others. This review underscores the broad utility of 2-azetidinones in various therapeutic areas, suggesting a wide range of scientific research applications beyond traditional antibiotic use Mehta et al., 2010.
Antibiotic Activity Against Resistant Bacteria
Research by Broccolo et al. (2006) focused on the design, synthesis, and evaluation of 4-alkyliden-azetidin-2-ones as new antimicrobial agents. These compounds showed promising antibiotic activity against multidrug-resistant pathogens, presenting a potential solution to the growing problem of antibiotic resistance Broccolo et al., 2006.
Safety And Hazards
While specific safety and hazard information for 2-Azetidinone, 4-propyl- is not available in the search results, it’s important to note that chemicals in this class should be handled with care. For instance, one related chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Zukünftige Richtungen
Azetidines, including 2-Azetidinone, 4-propyl-, are an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .
Eigenschaften
IUPAC Name |
4-propylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCYJIZFCJYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945618 |
Source


|
| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-2-azetidinone | |
CAS RN |
22937-03-7 |
Source


|
| Record name | beta-Caprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

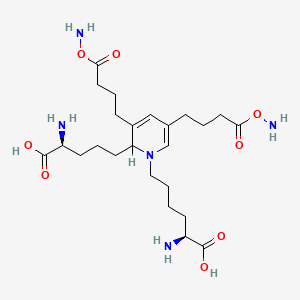
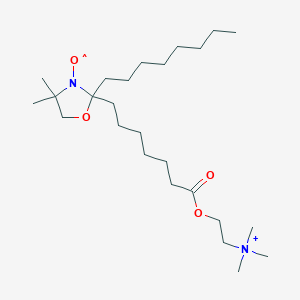
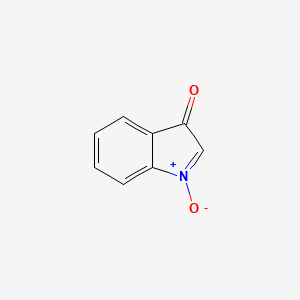
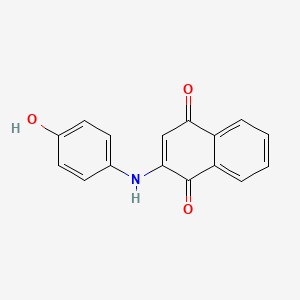
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)
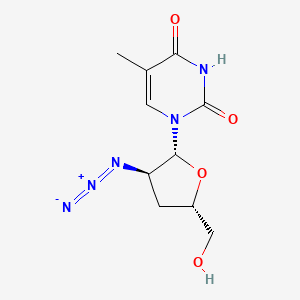
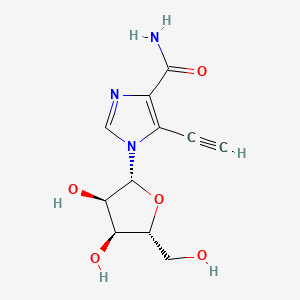
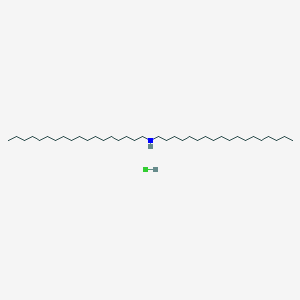
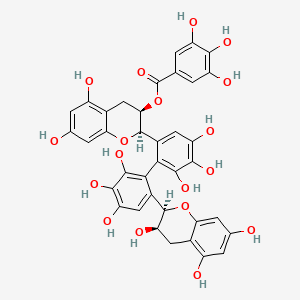
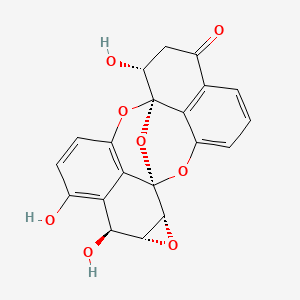
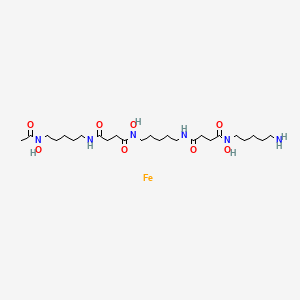
![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)